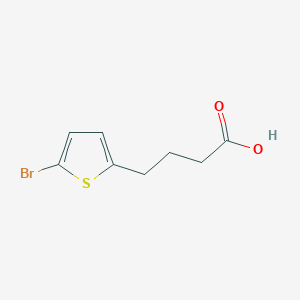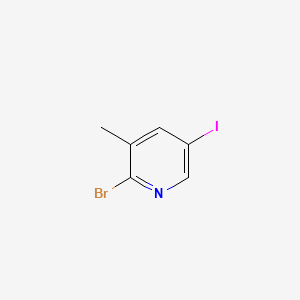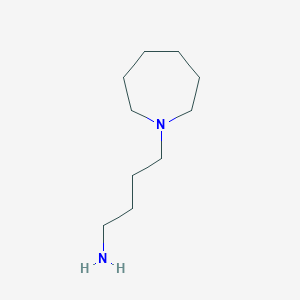
Boc-2,4-Dimethyl-D-Phenylalanine
Übersicht
Beschreibung
Boc-2,4-Dimethyl-D-Phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid . It is also known as (2R)-2-amino-3-(2,4-dimethylphenyl)propanoic acid . It appears as a white to pale yellow powder .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as Boc-2,4-Dimethyl-D-Phenylalanine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular formula of Boc-2,4-Dimethyl-D-Phenylalanine is C16H23NO4 . Its molecular weight is 293.36 .Chemical Reactions Analysis
The Boc group in Boc-2,4-Dimethyl-D-Phenylalanine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
Boc-2,4-Dimethyl-D-Phenylalanine is a white to pale yellow powder . It has a density of 1.1±0.1 g/cm3 and a boiling point of 340.8±30.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Dual Protection of Amino Functions
- Application : Boc-groups play a pivotal role in the synthesis of multifunctional targets as amino functions often occur in this context .
- Method : The Boc-group is introduced to the amino function to protect it during synthesis. This is achieved by converting the amino function to tert-butyl carbamate .
- Results : The Boc-protected amino functions have facilitated the synthesis of various complex organic compounds .
Synthesis of Phenylalanine Amide Derivatives
- Application : Amide derivatives of 4-nitro-L-phenylalanine were synthesized and screened for antimicrobial and antioxidant activities .
- Method : The amide derivatives were synthesized from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P) as a coupling reagent .
- Results : Some of the compounds showed activity against Microsporum gypsuem and Candida albicans. Some compounds also showed good antioxidant activity .
Synthesis of Dipeptide Biomaterials
- Application : Dipeptide biomaterials, such as N-tert-butoxycarbonyl (Boc) diphenylalanine, are strong piezoelectric materials that can convert applied mechanical forces into electricity .
- Method : Large-scale hybrid electrospun arrays containing Boc diphenylalanine in the form of nanotubes embedded in biocompatible polymers are developed .
- Results : The resulting material can be used in various applications due to its piezoelectric properties .
Protection of Amino Groups
- Application : The Boc group is used to protect amino groups during chemical reactions .
- Method : The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
- Results : The Boc group is stable towards most nucleophiles and bases, making it a useful protecting group in organic synthesis .
N-tert-butyloxycarbonylation of Amines
- Application : The Boc group is used for the N-tert-butyloxycarbonylation of amines .
- Method : This process is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
- Results : The Boc group is stable towards most nucleophiles and bases, making it a useful protecting group in organic synthesis .
Protection of Amino Groups
- Application : The Boc group is used to protect amino groups during chemical reactions .
- Method : The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
- Results : The Boc group is stable towards most nucleophiles and bases, making it a useful protecting group in organic synthesis .
Safety And Hazards
Boc-2,4-Dimethyl-D-Phenylalanine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . The compound should be stored at room temperature .
Eigenschaften
IUPAC Name |
(2R)-3-(2,4-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-10-6-7-12(11(2)8-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJPLTQARRYWFZ-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428039 | |
| Record name | AG-H-17555 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-2,4-Dimethyl-D-Phenylalanine | |
CAS RN |
791625-59-7 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2,4-dimethyl-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791625-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-H-17555 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)



